Molecular weight and structure of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one
Molecular weight and structure of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one
An In-Depth Technical Guide to 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one: Molecular Weight, Structure, and Characterization
Abstract
This technical guide provides a comprehensive analysis of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The document delineates its core molecular and structural characteristics, including its precise molecular weight and key physicochemical properties. In line with the principles of scientific integrity, this guide presents detailed, field-proven protocols for the structural elucidation and verification of the compound using standard analytical techniques such as Mass Spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained to provide researchers with actionable insights. Furthermore, a plausible synthetic route is proposed, complete with a step-by-step methodology. All quantitative data is summarized in tables, and key workflows are visualized using diagrams to ensure clarity and accessibility for researchers, scientists, and drug development professionals.
Core Molecular Profile
Chemical Identity and Nomenclature
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one is a substituted lactam featuring a pyrrolidin-2-one core. The nitrogen atom of the lactam is attached to a methylene bridge, which in turn is bonded to the C1 position of a 2-aminophenyl (o-aminoaniline) group.
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IUPAC Name: 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one
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CAS Number: 57262-26-7[1]
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Molecular Formula: C₁₁H₁₄N₂O
Physicochemical Properties
The fundamental physicochemical properties of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one are summarized below. These values are critical for predicting its behavior in various solvent systems, its potential for crystallization, and its stability under different thermal conditions.
| Property | Value | Source |
| Molecular Weight | 190.24 g/mol | [2] |
| Monoisotopic Mass | 190.11061 Da | [3][4] |
| Melting Point | 72-73 °C | [1] |
| Boiling Point (Predicted) | 416.9 ± 28.0 °C | [1] |
| Density (Predicted) | 1.212 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.53 ± 0.10 | [1] |
| Physical Form | Solid / Powder | [2] |
Molecular Structure
The two-dimensional structure of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one is depicted below, illustrating the connectivity of the pyrrolidinone ring, the methylene linker, and the aminophenyl group.
Caption: 2D structure of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one.
Structural Elucidation and Verification
Rationale for Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure and purity of a synthesized compound.
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Mass Spectrometry (MS) is employed to confirm the molecular weight by identifying the molecular ion peak, providing direct evidence for the compound's elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C) provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the mapping of the carbon skeleton and the precise placement of functional groups.
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Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule, such as the amide carbonyl (C=O), the secondary amine (N-H), and aromatic C-H bonds, by detecting their characteristic vibrational frequencies.
Protocol: Mass Spectrometry for Molecular Weight Confirmation
Objective: To verify the molecular weight of the title compound.
Methodology (Electrospray Ionization - ESI):
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
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Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode.
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Data Interpretation:
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Expected Result: The primary peak of interest will be the protonated molecular ion [M+H]⁺.
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Calculation: For C₁₁H₁₄N₂O, the expected monoisotopic mass is 190.11061 Da. The observed m/z for the [M+H]⁺ ion should be approximately 191.11789.
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Validation: The high-resolution measurement should be within a 5 ppm mass accuracy tolerance of the theoretical value to confirm the elemental formula.
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Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon-hydrogen framework and connectivity.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR Analysis:
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Expected Signals:
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Aromatic Protons: Multiple signals in the ~6.5-7.5 ppm region, exhibiting coupling patterns characteristic of an ortho-disubstituted benzene ring.
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Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent (typically ~3.5-5.0 ppm).
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Methylene Bridge (-CH₂-): A singlet around ~4.3-4.5 ppm.
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Pyrrolidinone Protons: Three distinct multiplets corresponding to the three CH₂ groups of the lactam ring, typically in the range of ~2.0-3.5 ppm.
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¹³C NMR Analysis:
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Instrumentation: Acquire a proton-decoupled ¹³C spectrum on the same instrument.
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Expected Signals:
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Carbonyl Carbon (-C=O): A signal in the downfield region, ~175 ppm.
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Aromatic Carbons: Six distinct signals in the ~115-150 ppm range.
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Methylene Bridge (-CH₂-): A signal around ~45-50 ppm.
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Pyrrolidinone Carbons: Three signals for the aliphatic carbons of the ring, typically between ~20-50 ppm.
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Protocol: Infrared (IR) Spectroscopy
Objective: To identify key functional groups.
Methodology (Attenuated Total Reflectance - ATR):
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
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Data Interpretation (Expected Absorption Bands):
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N-H Stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
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C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=O Stretch (Amide): A strong, sharp absorption band around 1670-1690 cm⁻¹.
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N-H Bend: A band around 1600-1650 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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Workflow for Structural Verification
Caption: Workflow for the structural verification of a synthesized compound.
Synthetic Strategy
Overview of Pyrrolidin-2-one Synthesis
The synthesis of N-substituted pyrrolidin-2-ones is a common objective in organic chemistry. A highly effective and direct method involves the N-alkylation of the parent 2-pyrrolidone. This reaction typically proceeds via an Sₙ2 mechanism where the deprotonated nitrogen of 2-pyrrolidone acts as a nucleophile, attacking an electrophilic carbon center. A patent for a related synthesis describes reacting 2-pyrrolidone with a reactive benzylated compound, a strategy that can be adapted for this specific target.[5]
Proposed Synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one
The proposed synthesis involves the nucleophilic substitution reaction between the sodium salt of 2-pyrrolidone and 2-aminobenzyl chloride. The amine group on the benzyl chloride must be protected to prevent it from interfering with the reaction. A Boc (tert-butyloxycarbonyl) protecting group is suitable as it is stable under the basic reaction conditions and can be readily removed under acidic conditions.
Step-by-Step Protocol for Synthesis
Step 1: Protection of 2-Aminobenzyl Alcohol
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Dissolve 2-aminobenzyl alcohol in dichloromethane (DCM).
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Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA).
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Stir at room temperature until the reaction is complete (monitored by TLC).
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Work up the reaction to isolate the Boc-protected 2-aminobenzyl alcohol.
Step 2: Chlorination of Boc-Protected Alcohol
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Dissolve the Boc-protected alcohol in DCM.
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Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂).
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Allow the reaction to warm to room temperature and stir until completion.
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Remove the solvent under reduced pressure to yield the crude Boc-protected 2-aminobenzyl chloride.
Step 3: N-Alkylation of 2-Pyrrolidone
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In a flask under an inert atmosphere (e.g., nitrogen), add anhydrous tetrahydrofuran (THF) and sodium hydride (NaH).
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Cool to 0 °C and add 2-pyrrolidone dropwise. Allow the mixture to stir until hydrogen evolution ceases.
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Add a solution of the Boc-protected 2-aminobenzyl chloride from Step 2 in THF.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction carefully with water and extract the product with ethyl acetate.
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Purify the crude product by column chromatography to yield Boc-protected 1-[(2-aminophenyl)methyl]pyrrolidin-2-one.
Step 4: Deprotection
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Dissolve the purified product from Step 3 in a suitable solvent like DCM or dioxane.
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Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
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Stir at room temperature until the Boc group is completely removed (monitored by TLC).
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Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the final product, 1-[(2-aminophenyl)methyl]pyrrolidin-2-one.
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Recrystallize the final product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a pure solid.
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Applications and Future Directions
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[6] The presence of both a lactam ring and a primary aromatic amine makes 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one a versatile building block. The primary amine can be readily functionalized to generate libraries of derivatives for screening in drug discovery programs. Its structural motifs suggest potential applications in areas where aniline and pyrrolidone derivatives have shown activity, such as in the development of CNS-active agents or enzyme inhibitors. Future work should focus on exploring the derivatization of the amine group to probe its structure-activity relationship (SAR) in various biological assays.
References
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1-[(3-aminophenyl)methyl]pyrrolidin-2-one. PubChemLite. [Link]
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1-[(4-aminophenyl)methyl]pyrrolidin-2-one. PubChemLite. [Link]
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Flores, A. F. C., et al. (2008). Efficient synthesis of new 1-[Alkyl(aryl)]-5-(3,3,3-trihalo-2-oxopropylidene)pyrrolidin-2-ones. ResearchGate. [Link]
- Process for the preparation of 2-aminomethyl-pyrrolidine.
Sources
- 1. 1-[(2-aminophenyl)methyl]pyrrolidin-2-one | 57262-26-7 [amp.chemicalbook.com]
- 2. 1-[(3-aminophenyl)methyl]pyrrolidin-2-one | 245546-83-2 [sigmaaldrich.com]
- 3. PubChemLite - 1-[(3-aminophenyl)methyl]pyrrolidin-2-one (C11H14N2O) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 1-[(4-aminophenyl)methyl]pyrrolidin-2-one (C11H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
